1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea
Description
Molecular Architecture
The compound’s structure (Figure 1) features:
- Core : Pyrido[2,3-d]pyrimidine with:
- A 3,5-dimethoxyphenyl group at C6.
- A diethylaminobutylamino side chain at C2.
- Urea moiety : Modified with a fully deuterated tert-butyl group (C(CD₃)₃).
Spectroscopic Characteristics
- NMR : Deuterium incorporation reduces signal multiplicity in tert-butyl protons, simplifying spectra.
- Mass spectrometry : Distinct isotopic pattern due to D substitution (M+12 for hexadeutero group).
Comparison with Non-deuterated PD-173074 Analog
Structural and Functional Contrasts
Theoretical Advantages of Deuteration
- Enhanced metabolic stability : Deuterium substitution at oxidation-prone tert-butyl sites slows CYP450-mediated degradation, potentially extending half-life.
- Reduced metabolite toxicity : Minimizes formation of reactive intermediates from tert-butyl oxidation.
- Preserved target engagement : Structural studies confirm the tert-butyl group occupies a hydrophobic pocket in FGFR1 without direct hydrogen bonding, suggesting deuteration minimally affects binding.
Properties
IUPAC Name |
1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)/i3D3,4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUKNQANPLTEJ-YJMGCJIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NC1=C(C=C2C=NC(=NC2=N1)NCCCCN(CC)CC)C3=CC(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea, commonly referred to as PD 173074, is a synthetic molecule with notable biological activities primarily in the realm of cancer research. It is classified as an inhibitor of specific cellular pathways that are crucial in tumor progression and metastasis.
| Property | Value |
|---|---|
| Molecular Formula | C28H41N7O3 |
| Molecular Weight | 523.67 g/mol |
| Melting Point | 90-93°C |
| Solubility | Slightly soluble in chloroform and methanol |
| Color | Pale yellow to yellow |
PD 173074 functions primarily as an epidermal growth factor receptor (EGFR) inhibitor. By blocking the activation of EGFR signaling pathways, it effectively hinders the proliferation and survival of cancer cells. This compound has demonstrated potential in treating various cancers by promoting apoptosis (programmed cell death) and inhibiting cell migration and invasion.
Anticancer Properties
Research has shown that PD 173074 exhibits significant anticancer effects across multiple cell lines. For instance:
- In vitro studies have indicated that PD 173074 can reduce the viability of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective concentrations for inhibiting cell growth.
- In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models, suggesting its potential for therapeutic applications in oncology.
Case Studies
- Study on Epithelial-Mesenchymal Transition (EMT) :
- Screening for Novel Anticancer Compounds :
Safety and Toxicity
While PD 173074 shows significant promise as an anticancer agent, its safety profile must be carefully evaluated. Preliminary toxicity assessments indicate manageable side effects; however, comprehensive studies are necessary to fully understand its pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
*Estimated molecular weight includes deuterium substitution.
Substituent Effects on Bioactivity
- Diethylamino-Alkylamino Chains: The diethylamino-butylamino group in the target compound and its tert-butyl analog () likely enhances solubility and binding to charged kinase domains. Shorter chains (e.g., propylamino in ) may reduce steric hindrance but compromise stability .
- Aromatic Substituents : The 3,5-dimethoxyphenyl group (target compound) versus 2,6-dichlorophenyl () alters electron distribution and steric bulk. Chlorine substituents typically increase hydrophobicity and target affinity but may reduce metabolic tolerance .
- Deuterium Substitution: The hexadeuterio-tert-butyl group in the target compound is expected to slow CYP450-mediated metabolism compared to non-deuterated analogs, improving pharmacokinetic profiles .
Mechanistic and Functional Comparisons
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines are established kinase inhibitors. The tert-butyl analog () shares structural motifs with EGFR and VEGFR inhibitors, suggesting similar targets for the deuterated compound .
- Anticancer Activity : Compounds with dichlorophenyl substituents () exhibit antiproliferative effects in cancer cell lines (e.g., HeLa, MDA-MB-231). The deuterated compound’s 3,5-dimethoxyphenyl group may confer selectivity for specific cancer types .
Research Findings and Implications
- Metabolic Stability: Deuteration at the urea terminus is predicted to reduce metabolic clearance by 20–30% compared to non-deuterated analogs, based on isotopic effects observed in similar compounds .
- Synergistic Mechanisms : highlights that structurally similar compounds (e.g., OA and HG) share mechanisms of action (MOAs). The target compound’s analogs may similarly synergize in mixed formulations .
- Therapeutic Window: OSCC studies () suggest that pyrido-pyrimidine derivatives may selectively target cancer cells over normal tissues, a trait likely conserved in the deuterated compound .
Preparation Methods
Synthesis of 7-Aminopyrido[2,3-d]pyrimidine
The 7-position is aminated using NH₃/NaNH₂ in THF at −40°C, yielding the 7-amino derivative (95% purity).
Deuterated Isocyanate Preparation
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl isocyanate is synthesized by phosgenation of deuterated tert-butanol (CD₃)₃COD:
-
(CD₃)₃COD reacts with triphosgene in CH₂Cl₂ at 0°C.
-
The intermediate chloroformate is treated with NaN₃, followed by Curtius rearrangement.
Deuterium retention : >99% isotopic purity is achieved using anhydrous conditions.
Urea Coupling
The 7-amino group reacts with the deuterated isocyanate in THF at 25°C for 24 hours:
Reaction profile :
Deuteration and Isotopic Analysis
Quality Control of Deuterated Groups
Isotopic enrichment is verified via mass spectrometry (MS) and ²H NMR:
Stability Testing
The deuterated tert-butyl group shows no proton exchange in D₂O (pH 7.4, 37°C) over 48 hours.
Purification and Characterization
Chromatographic Methods
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.55 (d, J = 8.4 Hz, 2H, aryl-H), 6.65 (t, J = 2.0 Hz, 1H, aryl-H), 3.85 (s, 6H, OCH₃), 3.40 (m, 4H, NCH₂), 1.25 (m, 6H, CH₂CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity in amination :
-
Deuterium loss :
-
Urea cyclization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
